Loxapine

Catalog No.
S533611
CAS No.
1977-10-2
M.F
C18H18ClN3O
M. Wt
327.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Loxapine

CAS Number

1977-10-2

Product Name

Loxapine

IUPAC Name

8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine

Molecular Formula

C18H18ClN3O

Molecular Weight

327.8 g/mol

InChI

InChI=1S/C18H18ClN3O/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18/h2-7,12H,8-11H2,1H3

InChI Key

XJGVXQDUIWGIRW-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl

Solubility

Soluble in DMSO

Synonyms

2-Chloro-11-(4-methyl-1-piperazinyl)-dibenz(b,f)(1,4)oxazepine, CL 71,563, CL-71,563, CL71,563, Cloxazepine, Hydrochloride, Loxapine, Loxapine, Loxapine Hydrochloride, Loxapine Monohydrochloride, Loxapine Succinate, Loxapinsuccinate, Loxipine Maleate, Loxipine Succinate, Loxitane, Maleate, Loxipine, Oxilapine, Succinate, Loxapine

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl

Description

The exact mass of the compound Loxapine is 327.1138 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Dibenzoxazepines. It belongs to the ontological category of dibenzooxazepine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Loxapine is a medication primarily used to treat schizophrenia and bipolar disorder. While its exact mechanism of action is not fully understood, research suggests it works by affecting certain brain chemicals, like dopamine and serotonin. (Source: )

Here are some areas of scientific research involving Loxapine:

  • Understanding its mechanism of action: Researchers are continuing to investigate how Loxapine affects brain chemistry and its impact on symptoms of schizophrenia and bipolar disorder. (Source: )
  • Efficacy and safety studies: Clinical trials assess Loxapine's effectiveness in treating symptoms of schizophrenia and bipolar disorder, alongside monitoring for potential side effects. (Source)
  • Comparison with other medications: Studies compare Loxapine's effectiveness and side effects to other medications used for schizophrenia and bipolar disorder. (Source: )
  • Investigating new uses: Researchers are exploring the potential use of Loxapine for treating other conditions, such as anxiety and insomnia. (Source: )

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Pale yellowish crystals from petroleum ethe

XLogP3

3.1

Exact Mass

327.1138

LogP

3.6
3.6

Appearance

Solid powder

Melting Point

109-111 °C
109.5 °C
109-110 °C
109-110°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LER583670J

Related CAS

27833-64-3 (succinate)
54810-23-0 (mono-hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 158 companies from 3 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the management of the manifestations of psychotic disorders such as schizophrenia
Adasuve is indicated for the rapid control of mild-to-moderate agitation in adult patients with schizophrenia or bipolar disorder. Patients should receive regular treatment immediately after control of acute agitation symptoms.,
Treatment of bipolar disorder, Treatment of schizophrenia

Livertox Summary

Loxapine is a conventional antipsychotic used in the therapy of schizophrenia. Loxapine therapy is commonly associated with minor serum aminotransferase elevations and in very rare instances has been linked to clinically apparent acute liver injury.

Drug Classes

Antipsychotic Agents

Therapeutic Uses

Antipsychotic Agents; Dopamine Antagonists
THIS DIBENZOXAZEPINE DERIVATIVE IS EFFECTIVE IN TREATMENT OF SCHIZOPHRENIA BUT IT IS NOT CLEAR WHETHER IT HAS ANY ADVANTAGE OVER OTHER ANTIPSYCHOTIC AGENTS. /SUCCINATE/
Loxapine is indicated for the management of symptoms and characteristics of psychotic conditions. /Included in US product labeling/
Loxapine has been used to treat anxiety neurosis with depression. /NOT included in US product labeling/

Pharmacology

Loxapine, a dibenzoxazepine compound, represents a subclass of tricyclic antipsychotic agents, chemically distinct from the thioxanthenes, butyrophenones, and phenothiazines. Pharmacologically, Loxapine is a tranquilizer for which the exact mode of action has not been established, however, it is believed that by antagonising dopamine and serotonin receptors, there is a marked cortical inhibition which can manifest as tranquilization and suppression of aggression.

MeSH Pharmacological Classification

Antipsychotic Agents

ATC Code

N05AH01
N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AH - Diazepines, oxazepines, thiazepines and oxepines
N05AH01 - Loxapine

Mechanism of Action

Loxapine is a dopamine antagonist, and also a serotonin 5-HT2 blocker. The exact mode of action of Loxapine has not been established, however changes in the level of excitability of subcortical inhibitory areas have been observed in several animal species in association with such manifestations of tranquilization as calming effects and suppression of aggressive behavior.
STUDIES HAVE SHOWN THAT LOXAPINE PRODUCES SEDATION & PRONOUNCED EXTRAPYRAMIDAL REACTIONS, DECR CONVULSIVE THRESHOLD, & HAS ANTIADRENERGIC & ANTICHOLINERGIC EFFECTS. /SUCCINATE/

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

1977-10-2

Associated Chemicals

Loxapine hydrochloride;54810-23-0
Loxapine succinate;27833-64-3

Wikipedia

Loxapine

FDA Medication Guides

Adasuve
Loxapine
POWDER;INHALATION
ALEXZA PHARMS
02/01/2022

Drug Warnings

...LOXAPINE SHOULD BE RESERVED FOR USE IN PT WHO ARE REFRACTORY TO ESTABLISHED ANTIPSYCHOTIC AGENTS. /SUCCINATE/
Safe use of loxapine during pregnancy has not been established; therefore, the drug should not be used in pregnant women or women who might become pregnant unless the potential benefits outweigh the possible risk to the woman or fetus.
Pending accumulation of clinical data on the use of the drug in children, loxapine is not recommended for use in children younger than 16 years of age.
Loxapine should be used with caution, particularly in conjunction with anticholinergic antiparkinsonian agents and in patients with glaucoma or a tendency toward urinary retention because of possible anticholinergic activity. Since loxapine may have an aniemetic effect, it is possible that the drug could mask the sign of overdosage of toxic agents or interfere with the diagnosis of such conditions as intestinal obstruction or brain tumor. Loxapine is contraindicated in comatose patients, patients who have severe CNS depression from any cause, or known hypersensitivity to the drug.
For more Drug Warnings (Complete) data for LOXAPINE (13 total), please visit the HSDB record page.

Biological Half Life

Oral-4 hours
SERUM LEVELS OF LOXAPINE & METABOLITES DECLINE IN BIPHASIC MANNER. HALF-LIFE DURING 1ST PHASE...5 HR...DURING 2ND PHASE...19 HR. /AFTER SINGLE 25 MG ORAL DOSE, SEDATIVE EFFECT BEGINS IN 20-30 MIN; PEAK EFFECT WITHIN 1.5-3 HR; DURATION APPROX 12 HR. HUMAN/

Use Classification

Human drugs -> Adasuve -> EMA Drug Category
Nervous sytem -> Human pharmacotherapeutic group
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Netherlands patent application 6,406,089 corresponds to Schmutz et al, US patent 3,546,226 (1964, 1970 both to Wander); Eidem, Helv Chim Acta 50, 245 (1967); Coppola, US patent 3,412,193 (1968 to American Cyanamid).

Clinical Laboratory Methods

GLC ANALYSIS OF LOXAPINE, AMOXAPINE & THEIR METABOLITES IN SERUM & URINE.

Interactions

LOXAPINE MAY BE ADDITIVE WITH OR MAY POTENTIATE ACTION OF OTHER CNS DEPRESSANTS (INCLUDING BARBITURATES & ALCOHOL) OR ANTICHOLINERGIC AGENTS...INHIBITS VASOPRESSOR EFFECT OF EPINEPHRINE
Concurrent use /with alcohol or other central nervous system (CNS) depression-producing medications, especially anesthetics, barbiturates, and opiod (narcotic) analgesics/ may potentiate and prolong the CNS depressant effects of either these medications or loxapine; dosage adjustments to approximately 1/2 to 1/4 of the ususal dose may be necessary.
Concurrent use /with amphetamines/ may decrease the effects of amphetamines since loxapine produces alpha-adrenergic blockade.
Concurrent use /with antacids or adsorbent antidiarrheals/ may inhibit the absorption of orally administered loxapine.
For more Interactions (Complete) data for LOXAPINE (18 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Siwek M. [Inhaled loxapine: A novel treatment for agitation in psychotic disorders]. Psychiatr Pol. 2014 Sep-Oct;48(5):917-30. Review. Polish. PubMed PMID: 25639013.
2: Inhaled loxapine (Adasuve) for acute agitation. Med Lett Drugs Ther. 2014 Apr 14;56(1440):31-2. Review. PubMed PMID: 24736249.
3: Keating GM. Loxapine inhalation powder: a review of its use in the acute treatment of agitation in patients with bipolar disorder or schizophrenia. CNS Drugs. 2013 Jun;27(6):479-89. doi: 10.1007/s40263-013-0075-9. Review. PubMed PMID: 23740380.
4: Currier G, Walsh P. Safety and efficacy review of inhaled loxapine for treatment of agitation. Clin Schizophr Relat Psychoses. 2013 Apr;7(1):25-32. doi: 10.3371/CSRP.CUWA.032513. Review. PubMed PMID: 23538290.
5: Citrome L. Inhaled loxapine for agitation revisited: focus on effect sizes from 2 Phase III randomised controlled trials in persons with schizophrenia or bipolar disorder. Int J Clin Pract. 2012 Mar;66(3):318-25. doi: 10.1111/j.1742-1241.2011.02890.x. Epub 2012 Jan 9. Review. PubMed PMID: 22226343.
6: Citrome L. Aerosolised antipsychotic assuages agitation: inhaled loxapine for agitation associated with schizophrenia or bipolar disorder. Int J Clin Pract. 2011 Mar;65(3):330-40. doi: 10.1111/j.1742-1241.2010.02615.x. Epub 2010 Dec 29. Review. PubMed PMID: 21199198.
7: Chakrabarti A, Bagnall A, Chue P, Fenton M, Palaniswamy V, Wong W, Xia J. Loxapine for schizophrenia. Cochrane Database Syst Rev. 2007 Oct 17;(4):CD001943. Review. PubMed PMID: 17943763.
8: Mazzola CD, Miron S, Jenkins AJ. Loxapine intoxication: case report and literature review. J Anal Toxicol. 2000 Oct;24(7):638-41. Review. PubMed PMID: 11043672.
9: Fenton M, Murphy B, Wood J, Bagnall A, Chue P, Leitner M. Loxapine for schizophrenia. Cochrane Database Syst Rev. 2000;(2):CD001943. Review. Update in: Cochrane Database Syst Rev. 2007;(4):CD001943. PubMed PMID: 10796455.
10: Glazer WM. Does loxapine have "atypical" properties? Clinical evidence. J Clin Psychiatry. 1999;60 Suppl 10:42-6. Review. PubMed PMID: 10340686.
11: Collins DM, Gidal BE, Pitterle ME. Potential interaction between carbamazepine and loxapine: case report and retrospective review. Ann Pharmacother. 1993 Oct;27(10):1180-7. Review. PubMed PMID: 8251682.
12: Clozapine and loxapine for schizophrenia. Drug Ther Bull. 1991 May 28;29(11):41-2. Review. Erratum in: Drug Ther Bull 1991 Jun 24;29(13):52. PubMed PMID: 1747161.
13: Zisook S, Click MA Jr. Evaluations of loxapine succinate in the ambulatory treatment of acute schizophrenic episodes. Int Pharmacopsychiatry. 1980;15(6):365-78. Review. PubMed PMID: 7028656.
14: Heel RC, Brogden RN, Speight TM, Avery GS. Loxapine: a review of its pharmacological properties and therapeutic efficacy as an antipsychotic agent. Drugs. 1978 Mar;15(3):198-217. Review. PubMed PMID: 25167.
15: Ayd FJ Jr. Loxapine update: 1966-1976. Dis Nerv Syst. 1977 Nov;38(11):883-7. Review. PubMed PMID: 410614.

Explore Compound Types